molecular formula C12H18N2O3 B1394034 2-[4-(Dimethylamino)butoxy]isonicotinic acid CAS No. 1287218-67-0

2-[4-(Dimethylamino)butoxy]isonicotinic acid

Cat. No.: B1394034
CAS No.: 1287218-67-0
M. Wt: 238.28 g/mol
InChI Key: NSMOIRAODMTBLN-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)butoxy]isonicotinic acid is an organic compound that features a dimethylamino group attached to a butoxy chain, which is further connected to an isonicotinic acid moiety

Mechanism of Action

Target of Action

It is a derivative of isoniazid , which is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

As a derivative of isoniazid, 2-[4-(Dimethylamino)butoxy]isonicotinic acid is likely to share a similar mode of action. Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

Isoniazid derivatives are known to affect the synthesis of mycolic acids , which are key components of the mycobacterial cell wall. This disruption of cell wall synthesis leads to impaired bacterial growth and survival .

Pharmacokinetics

The solubility of isonicotinic acid, a related compound, in various solvents has been studied . This information could potentially be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

As a derivative of isoniazid, it is likely to share similar effects, including the disruption of mycolic acid synthesis and the consequent impairment of bacterial cell wall formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)butoxy]isonicotinic acid typically involves the reaction of isonicotinic acid with 4-(dimethylamino)butanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)butoxy]isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Dimethylamino)butoxy]isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog without the dimethylamino and butoxy groups.

    4-(Dimethylamino)butanol: Lacks the isonicotinic acid moiety.

    Nicotinic acid: Similar structure but with a pyridine ring instead of the isonicotinic acid.

Uniqueness

2-[4-(Dimethylamino)butoxy]isonicotinic acid is unique due to the presence of both the dimethylamino and isonicotinic acid functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-[4-(dimethylamino)butoxy]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOIRAODMTBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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